molecular formula C10H17F2NO2 B11777513 Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate

Cat. No.: B11777513
M. Wt: 221.24 g/mol
InChI Key: OJESWJLZGVRZNX-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate is a versatile chemical intermediate designed for advanced pharmaceutical research and development. This compound integrates a piperidine scaffold, a privileged structure in drug discovery, with a 1,3-difluoropropan-2-yl moiety. The geminal difluoro substitution on the propyl chain is a strategic modification known to influence the compound's physicochemical properties, such as enhancing metabolic stability and affecting lipophilicity, which is a key consideration in optimizing the pharmacokinetic profiles of drug candidates . The methyl ester functional group provides a reactive handle for further synthetic elaboration, allowing researchers to readily generate a wide array of amide or carboxylic acid derivatives for structure-activity relationship (SAR) studies. Compounds featuring the 1,3-difluoropropan-2-yl group attached to nitrogen-containing heterocycles, such as piperidines and azetidines, are recognized as critical intermediates in the synthesis of potential therapeutic agents . Research into similar structures has demonstrated their value in constructing molecules for probing diverse biological targets . This reagent is intended for use by professional chemists in the construction of complex molecules for screening and development. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-15-10(14)8-2-4-13(5-3-8)9(6-11)7-12/h8-9H,2-7H2,1H3

InChI Key

OJESWJLZGVRZNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(CF)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential : Research indicates that methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate may serve as a lead compound for developing new pharmacological agents targeting neurological diseases and infections. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, making it a candidate for further development in drug formulation.

Neuropharmacology : Compounds similar to this compound have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases by modulating neurotransmitter systems.

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it suitable for developing new antibiotics or antifungal agents.

Interaction Studies

Research into how this compound interacts with biological systems is crucial for determining its therapeutic potential. Key areas of focus include:

  • Receptor Binding Affinity : Understanding how well the compound binds to specific receptors can provide insights into its efficacy as a drug candidate.
  • Metabolic Pathways : Investigating how the compound is metabolized in biological systems can help predict its pharmacokinetic properties and safety profile.

Mechanism of Action

The mechanism of action of Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name Substituent on Piperidine N CAS Number Molecular Weight (g/mol) Key Applications/Properties
Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate 1,3-Difluoropropan-2-yl Not available ~221.21 (calculated) Research chemical; potential radiopharmaceutical precursor
Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate (AB17939) 4-Fluorophenethyl 175278-29-2 265.29 Lab reagent; structural analog for receptor studies
Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate (3-Chloro-2-fluorophenyl)methyl 1443340-75-7 285.74 Laboratory use; halogenated analog with enhanced steric bulk
[11C]-Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate Phenethyl + phenylpropanamido Not available ~424.48 (calculated) μ-Opioid receptor imaging agent; radiopharmaceutical

Physicochemical Properties

  • Lipophilicity: The 1,3-difluoropropan-2-yl group likely confers moderate lipophilicity compared to aromatic substituents (e.g., phenethyl in AB17939), balancing membrane permeability and solubility.
  • Metabolic Stability: Fluorination at the propane moiety may enhance resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

Biological Activity

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate (CAS No. 1956311-01-5) is a chemical compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17F2NO2C_{10}H_{17}F_{2}NO_{2} with a molecular weight of 221.24 g/mol. The compound features a piperidine ring substituted with a difluoropropane moiety and a methyl ester functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₇F₂NO₂
Molecular Weight221.24 g/mol
CAS Number1956311-01-5
StructureChemical Structure

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. However, it may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular processes in cancer and viral biology.
  • Modulation of Receptor Activity : The interaction with various receptors can lead to downstream effects that alter cellular signaling pathways.

Study on Anticancer Activity

A study published in Nature explored the efficacy of various piperidine derivatives against DLBCL cells. The findings indicated that compounds structurally related to this compound inhibited tumor growth significantly when tested in vitro and in vivo models .

Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of piperidine derivatives revealed that certain modifications could enhance their affinity for neurotransmitter receptors, potentially leading to new treatments for anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : A modified procedure involves refluxing intermediates with anhydrides (e.g., propionic anhydride) under inert atmospheres (argon) to minimize side reactions. For example, a 79.9% yield was achieved via anhydride-mediated acylation followed by basification and extraction . Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Sequential extractions with CHCl₃, drying over MgSO₄, and recrystallization in 2-propanol improve purity .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of amine to anhydride) and extend reflux duration (≥12 hours) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., methyl carboxylate at δ ~3.78 ppm, aromatic protons at δ 7.24–7.40 ppm) and GC/MS for molecular ion confirmation (e.g., m/z 380 for related analogs) . For crystallinity, X-ray diffraction (as in ) resolves piperidine ring conformations and fluorine positioning .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) in mobile phases (methanol:buffer, 65:35) enhances peak resolution. Adjust pH to 4.6 with glacial acetic acid to stabilize the compound and minimize column degradation . Validate methods using spiked samples and internal standards (e.g., deuterated analogs).

Q. How do stereochemical variations (e.g., fluorine substitution patterns) affect pharmacological activity?

  • Methodological Answer :

  • Synthesis : Prepare diastereomers by varying fluoropropan-2-yl group configurations (e.g., R vs. S).
  • Assays : Test binding affinity to target receptors (e.g., opioid or sigma receptors) via radioligand displacement.
  • Data Interpretation : Compare IC₅₀ values; fluorine’s electronegativity may enhance hydrogen bonding with receptors, as seen in related piperidine analgesics .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

  • Methodological Answer :

  • Experimental Validation : Re-run NMR under controlled conditions (e.g., deuterated solvents, 600 MHz instruments).
  • Computational Refinement : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model chemical shifts, accounting for solvent effects .
  • Case Study : Discrepancies in δ 2.29 ppm (piperidine protons) may arise from dynamic conformational exchange—use variable-temperature NMR to confirm .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated piperidine derivatives?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation; fluorine-containing compounds may release HF upon decomposition .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

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